molecular formula C7H14O B6280136 (1S,2S)-2-methylcyclohexan-1-ol CAS No. 15963-37-8

(1S,2S)-2-methylcyclohexan-1-ol

Cat. No.: B6280136
CAS No.: 15963-37-8
M. Wt: 114.2
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Description

(1S,2S)-2-methylcyclohexan-1-ol is a chiral alcohol with the molecular formula C7H14O. This compound is characterized by a cyclohexane ring substituted with a methyl group and a hydroxyl group at the first and second positions, respectively. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,2S)-2-methylcyclohexan-1-ol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes due to their high enantioselectivity and efficiency. The use of biocatalysts such as lipases ensures the production of enantiomerically pure compounds, which are essential for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 2-methylcyclohexanone.

    Reduction: 2-methylcyclohexane.

    Substitution: 2-methoxycyclohexane (in the case of ether formation).

Scientific Research Applications

(1S,2S)-2-methylcyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    (1R,2R)-2-methylcyclohexan-1-ol: This enantiomer has the same molecular formula but different stereochemistry, leading to distinct physical and chemical properties.

    Cyclohexanol: Lacks the methyl substitution, resulting in different reactivity and applications.

    2-methylcyclohexanol: A racemic mixture of both enantiomers, used in various industrial applications.

Uniqueness: (1S,2S)-2-methylcyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

15963-37-8

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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